molecular formula C11H11ClO B15073034 2-(4-Chlorophenyl)-4-pentyn-2-ol

2-(4-Chlorophenyl)-4-pentyn-2-ol

Cat. No.: B15073034
M. Wt: 194.66 g/mol
InChI Key: QZVDGMCFHKNWNV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-pentyn-2-ol is an organic compound featuring a 4-chlorophenyl group attached to a secondary alcohol and a pentynyl chain (alkyne-containing five-carbon chain). The alkyne group may enable click chemistry applications, while the chlorophenyl moiety is associated with bioactivity in pesticidal and anticancer compounds .

Properties

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

2-(4-chlorophenyl)pent-4-yn-2-ol

InChI

InChI=1S/C11H11ClO/c1-3-8-11(2,13)9-4-6-10(12)7-5-9/h1,4-7,13H,8H2,2H3

InChI Key

QZVDGMCFHKNWNV-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-pentyn-2-ol typically involves the reaction of 4-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular properties, and reported applications of 2-(4-Chlorophenyl)-4-pentyn-2-ol with analogous compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications/Findings Evidence ID
This compound C₁₁H₁₁ClO 194.66 (calc.) Chlorophenyl, secondary alcohol, alkyne Hypothesized: Intermediate synthesis, bioactivity (inferred from analogs) N/A
2-(4-Chlorophenyl)butan-2-ol C₁₀H₁₃ClO 184.67 Chlorophenyl, tertiary alcohol No direct data; structural analog
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide C₃₀H₂₂ClN₃OS 508.03 Chlorophenyl, pyridine, thioether Insecticidal activity (Aphis craccivora)
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate C₁₅H₁₇ClN₂O₂ 296.76 Chlorophenyl, imidazole, ester Sirtuin inhibition in NSCLC cell lines
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol C₁₄H₁₅ClN₆S 346.83 Chlorophenyl, triazole, hydrazine Antiviral (SARS-CoV-2 inhibition)
N-Methyl-4-pentyn-2-amine C₆H₁₁N 97.16 Alkyne, amine Pharmaceutical intermediate
Key Observations:
  • Chlorophenyl Group : Present in all compounds, this moiety is linked to bioactivity in pesticidal (e.g., pyridine-thioether derivatives ) and anticancer (imidazole derivatives ) contexts.
  • Alkyne Functionality : The alkyne in this compound contrasts with tertiary alcohols (e.g., 2-(4-chlorophenyl)butan-2-ol ) and amines (e.g., N-methyl-4-pentyn-2-amine ), suggesting divergent reactivity (e.g., participation in Huisgen cycloaddition).
  • Bioactivity Trends: Chlorophenyl-containing heterocycles (pyridine, imidazole, triazole) demonstrate insecticidal, anticancer, or antiviral activity , while non-heterocyclic analogs (e.g., butan-2-ol) lack reported bioactivity.

Physicochemical Properties

  • Stability : Alkyne groups may confer susceptibility to oxidation or polymerization under acidic/alkaline conditions, necessitating stabilization strategies.

Biological Activity

2-(4-Chlorophenyl)-4-pentyn-2-ol is an organic compound characterized by its unique structure, which includes a chlorophenyl group and a pentynol moiety. With the molecular formula C11H10ClO, this compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a hydroxyl group (-OH) attached to a carbon chain that includes a triple bond. This configuration contributes to its chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC11H10ClO
Molecular Weight208.65 g/mol
Functional GroupsHydroxyl, Alkyne

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.

  • Study on Bacterial Inhibition : A study evaluated the antimicrobial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antibacterial properties .

Anticancer Activity

The compound's ability to inhibit cancer cell proliferation has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific biochemical pathways.

  • Cell Line Studies : In vitro studies on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were found to be approximately 25 µM for MCF-7 and 30 µM for A549 cells .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors. It may modulate key signaling pathways associated with cell proliferation and apoptosis.

Enzyme Interaction

The compound is hypothesized to interact with enzymes involved in critical metabolic processes. For instance, its structural similarity to known enzyme inhibitors suggests potential binding affinities that could lead to inhibition of target enzymes .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Potential

A recent study focused on the anticancer properties of this compound, revealing its ability to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .

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